Uridine triphosphate is a nucleotide composed of uracil, ribose, and three phosphate groups. It plays a critical role in cellular metabolism and is essential for RNA synthesis. As an important building block of ribonucleic acid, uridine triphosphate is involved in various biochemical processes, including energy transfer and signaling pathways.
Uridine triphosphate is naturally synthesized in cells through the salvage pathway from uridine or can be produced from uridine diphosphate by the action of specific kinases. It can also be synthesized chemically or enzymatically in laboratory settings.
Uridine triphosphate belongs to the class of nucleotides, specifically ribonucleoside triphosphates. It is categorized under nucleotides that are vital for RNA synthesis and cellular energy metabolism.
There are several methods for synthesizing uridine triphosphate, including:
Recent advancements have highlighted efficient methods for producing uridine triphosphate using high permeability yeast cells that can convert uridylic acid into uridine triphosphate under optimized conditions. This method allows for large-scale production while maintaining cell integrity without complex treatments .
Uridine triphosphate consists of:
The molecular formula for uridine triphosphate is , with a molecular weight of approximately 484.10 g/mol .
The structure features a ribose sugar connected to the uracil base at the 1' position, with three phosphate groups attached at the 5' position. The phosphates are linked through phosphoanhydride bonds, which store energy crucial for biochemical reactions.
Uridine triphosphate participates in several significant biochemical reactions:
The enzymatic conversion of uridine diphosphate to uridine triphosphate involves specific kinases that catalyze the addition of phosphate groups, highlighting its role in nucleotide metabolism and energy homeostasis .
The mechanism by which uridine triphosphate functions primarily revolves around its role as a substrate in RNA synthesis and as an energy source:
Studies indicate that the conversion efficiency of substrates to products involving uridine triphosphate can reach high levels (up to 92% transformation efficiency) under optimized conditions using specific enzymatic pathways .
Uridine triphosphate has diverse applications in scientific research and biotechnology:
Uridine triphosphate (UTP) is a pyrimidine nucleoside triphosphate with the molecular formula C₉H₁₅N₂O₁₅P₃ and a molecular weight of 484.14 g/mol [8]. Its IUPAC name is [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [7] [8]. The structure comprises three key components:
The compound exhibits high hydrophilicity due to its polar phosphate groups and hydroxyl residues, rendering it water-soluble [7].
Table 1: Atomic Composition and Key Identifiers of UTP
Property | Value |
---|---|
Molecular Formula | C₉H₁₅N₂O₁₅P₃ |
Molar Mass | 484.14 g/mol |
IUPAC Name | [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
CAS Registry Number | 63-39-8 |
SMILES Notation | O=P(O)(O)OP(=O)(O)OP(=O)(O)OC[C@H]1OC@@HC@H[C@@H]1O |
UTP exhibits chirality at four centers: C1′, C2′, C3′, and C4′ of the ribose ring. The biologically active form possesses the β-D-ribofuranose configuration, with stereochemical descriptors 2R, 3S, 4R, 5R [7] [8]. Key stereochemical features include:
Stereoisomerism arises in synthetic analogs (e.g., arabinose-UTP), but natural UTP is stereochemically conserved for enzyme recognition [3] [10].
The triphosphate chain of UTP contains two high-energy phosphoanhydride bonds (α–β and β–γ) with hydrolysis energies of −30.5 kJ/mol under standard conditions [2] [6]. Stability characteristics include:
The phosphoanhydride bonds’ lability enables UTP to drive energetically unfavorable biosynthetic reactions [5] [6].
Despite identical phosphate and ribose components, UTP and cytidine triphosphate (CTP) diverge functionally due to their nucleobases:
Structural Differences:
Functional Specialization:
Function | UTP | CTP |
---|---|---|
Primary Metabolic Role | Glycogen synthesis (UDP-glucose precursor) | Phospholipid biosynthesis (CDP-choline) |
Polymer Incorporation | RNA synthesis (complementary to adenine) | RNA synthesis (complementary to guanine) |
Enzyme Specificity | UDP-glucose pyrophosphorylase | CTP synthetase (requires UTP amination) |
Receptor Binding | P2Y₂/P2Y₄ receptors (extracellular signaling) | Not a ligand for purinergic receptors |
CTP synthetase converts UTP to CTP via ATP-dependent amination at C4, consuming glutamine [1] [5] [9]. Enzymes like viperin selectively bind UTP/CTP via nucleobase interactions: UTP’s uracil fits a compact hydrophobic pocket, while CTP’s C4-amino group forms hydrogen bonds with conserved aspartate residues [10].
Deoxyuridine triphosphate (dUTP) replaces ribose with 2′-deoxyribose, fundamentally altering its biochemical behavior:
Structural Changes:
Functional Consequences:1. Polymer Specificity:- UTP: Incorporated into RNA by RNA polymerases; 2′-OH coordinates Mg²⁺ during catalysis.- dUTP: Incorporated into DNA by DNA polymerases but rapidly excised by DNA repair enzymes (e.g., uracil-DNA glycosylase) [9].2. Metabolic Regulation:- dUTP pools are minimized by dUTPase to prevent uracil misincorporation into DNA.- UTP is not substrate for ribonucleotide reductase (RNR), whereas CDP is reduced to dCDP [9].3. Thermodynamic Stability:- dUTP: Hydrolysis ΔG = −29.3 kJ/mol (β–γ bond), marginally lower than UTP due to reduced solvation.
Table 3: Comparative Properties of UTP and dUTP
Property | UTP | dUTP |
---|---|---|
Sugar Configuration | β-D-ribofuranose (2′-OH present) | 2′-deoxy-β-D-ribofuranose (2′-H) |
Major Polymer | RNA | DNA (transiently; repair excises uracil) |
Enzymatic Synthesis | Direct phosphorylation of UDP | Dephosphorylation of dUTP → dUMP, then phosphorylation |
Biological Half-life | ~10 hours | <1 hour (due to dUTPase hydrolysis) |
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